molecular formula C10H13FOS B12967364 2-Fluoro-2-(4-(methylthio)phenyl)propan-1-ol

2-Fluoro-2-(4-(methylthio)phenyl)propan-1-ol

Cat. No.: B12967364
M. Wt: 200.27 g/mol
InChI Key: UHNINDXISDXFGB-UHFFFAOYSA-N
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Description

2-Fluoro-2-(4-(methylthio)phenyl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a fluorine atom, a methylthio group, and a phenyl ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(4-(methylthio)phenyl)propan-1-ol typically involves the reaction of 4-(methylthio)benzaldehyde with a fluorinated reagent under controlled conditions. One common method includes the use of a Grignard reagent, where 4-(methylthio)benzaldehyde reacts with a fluorinated Grignard reagent followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(4-(methylthio)phenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alkanes.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-2-(4-(methylthio)phenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(4-(methylthio)phenyl)propan-1-ol involves its interaction with specific molecular targets. The fluorine atom and methylthio group contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-2-fluoro-4-(methylthio)phenyl)propan-1-ol
  • 2-(4-chloro-2-fluoro-3-(methylthio)phenyl)propan-2-ol

Uniqueness

Compared to similar compounds, it may exhibit different biological activities and chemical properties .

Properties

Molecular Formula

C10H13FOS

Molecular Weight

200.27 g/mol

IUPAC Name

2-fluoro-2-(4-methylsulfanylphenyl)propan-1-ol

InChI

InChI=1S/C10H13FOS/c1-10(11,7-12)8-3-5-9(13-2)6-4-8/h3-6,12H,7H2,1-2H3

InChI Key

UHNINDXISDXFGB-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC=C(C=C1)SC)F

Origin of Product

United States

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